![molecular formula C13H10F3NS B2914099 4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 861210-28-8](/img/structure/B2914099.png)
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline” is a quinoline derivative. Quinoline is a well-known nitrogenous tertiary base . It is a heterocyclic compound with a benzene ring fused with a pyridine ring . The trifluoromethyl group (-CF3) is a common functional group in organofluorine chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, 6-Fluoro- and 6,8-difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinolines and the corresponding aromatic quinolines have been obtained from 4-fluoro- or 2,4-difluoroanilines, and pyridine-3-carbaldehyde and allylmagnesium bromide .Chemical Reactions Analysis
Quinoline derivatives exhibit a variety of chemical reactions. They can undergo cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Scientific Research Applications
Organic Synthesis and Chemical Properties
Quinoline derivatives have been the focus of extensive study due to their versatile applications in organic synthesis and material science. For instance, the synthesis of novel quinoline-based derivatives through palladium-catalyzed reactions or other synthetic pathways has been explored to understand their electronic and nonlinear optical (NLO) properties. Such studies often involve detailed analysis using techniques like Density Functional Theory (DFT) calculations, suggesting that these compounds exhibit significant NLO properties, making them potential candidates for technological applications in materials science (Khalid et al., 2019).
Photophysical and Electroluminescence Properties
Research into the luminescence properties of quinoline derivatives has shown their potential in creating efficient electroluminescent devices. For example, studies have revealed that systematic methyl substitution in metal tris(8-quinolinolato) chelates can significantly influence photoluminescence efficiency and thermal stability, impacting the performance of organic light-emitting devices (Sapochak et al., 2001).
Potential Pharmaceutical Applications
Quinoline derivatives have also been investigated for their potential pharmaceutical applications, including antimicrobial and anticancer activities. The synthesis of pyrano[3,2-c]quinoline analogues, for instance, has shown promising results in anti-inflammatory and anticancer screening, suggesting a role for these compounds in developing new therapeutic agents (Upadhyay et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with various enzymes and receptors . For instance, some trifluoromethyl-containing drugs have been found to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor .
Mode of Action
It’s worth noting that the trifluoromethyl group in other compounds has been associated with enhanced biological activity . The trifluoromethyl group can influence the electronic properties of the molecule, potentially enhancing its interaction with target proteins or enzymes .
Biochemical Pathways
For instance, some trifluoromethyl-containing compounds have been used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The trifluoromethyl group in other compounds has been associated with enhanced pharmacokinetic properties .
Result of Action
For instance, some trifluoromethyl-containing compounds have shown remarkable biological activity, including antibacterial, antineoplastic, and antiviral activities .
Action Environment
It’s worth noting that the trifluoromethyl group in other compounds has been associated with enhanced stability .
properties
IUPAC Name |
4-methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NS/c1-7-8-5-6-18-12(8)9-3-2-4-10(11(9)17-7)13(14,15)16/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANQLWDUWSXNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCSC2=C3C=CC=C(C3=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.